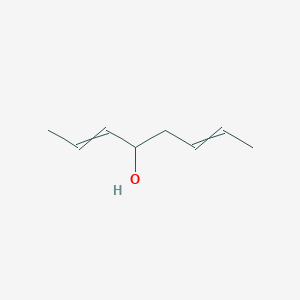

Octa-2,6-dien-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85355-81-3 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

octa-2,6-dien-4-ol |

InChI |

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h3-6,8-9H,7H2,1-2H3 |

InChI Key |

WTHJQTGKAMMOJU-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC(C=CC)O |

Origin of Product |

United States |

Significance in Contemporary Organic Synthesis

The true potential of Octa-2,6-dien-4-ol in modern organic synthesis lies in the strategic placement of its reactive sites. The presence of two double bonds and a hydroxyl group allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.

While direct research on this compound is not extensively documented, the synthesis of structurally similar compounds, such as 2,6- and 3,7-dimethylthis compound, has been reported. rsc.orgrsc.org These syntheses often involve the reaction of homoallylic aldehydes with vinylic Grignard reagents to create the desired dienol structure. rsc.org This suggests that a plausible synthetic route to this compound could involve the Grignard reaction between a suitable 4-carbon aldehyde and a 4-carbon vinyl magnesium halide.

The dienol functionality is a key feature in many organic reactions. Dienols can act as precursors to a range of other functional groups through reactions such as oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to a ketone, while the double bonds can be hydrogenated or participate in addition reactions. The ability of dienols to undergo tautomerization to form keto-aldehydes or diketones further expands their synthetic utility. ontosight.ai

Role As a Structural Motif in Advanced Molecular Design

The Octa-2,6-dien-4-ol framework serves as a foundational motif for the construction of more intricate and functionally diverse molecules. The spatial arrangement of its double bonds and hydroxyl group can be exploited to control the stereochemistry of subsequent reactions, a critical aspect of modern drug discovery and materials science.

The diene component of the molecule is particularly significant. Dienes are fundamental components in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for forming six-membered rings. numberanalytics.com Although the double bonds in this compound are not conjugated, isomerization reactions could potentially bring them into conjugation, opening up pathways to complex cyclic systems.

Furthermore, the hydroxyl group can act as a handle for attaching other molecular fragments or for directing the stereochemical outcome of reactions at nearby centers. In the broader context of dienol-containing natural products, such as certain vitamins and hormones, the dienol moiety is often crucial for their biological activity. ontosight.ai

Overview of Research Trajectories for Dienol Systems

Configurational Isomerism (E/Z) of Dienyl Moieties in this compound

Configurational isomerism, specifically geometric isomerism, in this compound is dictated by the spatial arrangement of substituents around its two carbon-carbon double bonds located at positions C2-C3 and C6-C7. According to IUPAC nomenclature, the (E/Z) notation is used to describe the configuration of these dienyl moieties. qmul.ac.uk The 'E' (from the German entgegen, meaning opposite) designation is assigned when the highest-priority substituents on each carbon of the double bond are on opposite sides. Conversely, the 'Z' (from the German zusammen, meaning together) designation is used when they are on the same side. qmul.ac.uk

Table 1: Possible Geometric Isomers of this compound

| Isomer Configuration | Description |

|---|---|

| (2E, 6E)-Octa-2,6-dien-4-ol | Both double bonds have the trans configuration. |

| (2E, 6Z)-Octa-2,6-dien-4-ol | The C2 double bond is trans and the C6 double bond is cis. |

| (2Z, 6E)-Octa-2,6-dien-4-ol | The C2 double bond is cis and the C6 double bond is trans. |

Enantiomeric Isomerism (R/S) at the C4 Chiral Center of this compound

Beyond geometric isomerism, this compound exhibits enantiomeric isomerism due to the presence of a chiral center at the C4 carbon. This carbon is bonded to four different groups: a hydroxyl (-OH) group, a hydrogen (-H) atom, a propenyl group (-CH=CH-CH₃), and a but-1-en-3-yl group (-CH₂-CH=CH₂). This structural feature makes the molecule chiral, meaning it is non-superimposable on its mirror image.

The absolute configuration of this stereocenter is designated as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. yale.edulibretexts.org The process involves assigning priorities (1-4, with 1 being the highest) to the four substituents attached to the chiral center based on atomic number. yale.edu The molecule is then oriented so that the lowest-priority group (in this case, usually the hydrogen atom) points away from the viewer. If the sequence of the remaining groups from highest to lowest priority (1→2→3) proceeds in a clockwise direction, the configuration is assigned (R) (rectus); if it is counter-clockwise, the configuration is (S) (sinister). libretexts.org

Therefore, for each geometric isomer of this compound, there exists a pair of enantiomers:

(4R)-Octa-2,6-dien-4-ol

(4S)-Octa-2,6-dien-4-ol

The existence of these enantiomers is significant, as different enantiomers of a chiral compound can exhibit distinct biological activities and chemical properties. An example from the literature is (2E,4S,6Z)-octa-2,6-dien-4-ol, which explicitly defines both the geometric and enantiomeric configuration. pearson.com

Diastereomeric Considerations in this compound Derivatives

The combination of two stereogenic double bonds and one chiral center results in the possibility of multiple stereoisomers for this compound. Stereoisomers that are not mirror images of each other are known as diastereomers. In this case, a molecule with the configuration (2E, 4R, 6E) and one with the configuration (2Z, 4R, 6E) are diastereomers. They have the same configuration at the chiral center (4R) but differ in the geometry of the C2 double bond.

The total number of possible stereoisomers for a molecule can be estimated by the formula 2ⁿ, where 'n' is the number of stereogenic centers. For this compound, with one chiral carbon and two stereogenic double bonds (n=3), there is a theoretical maximum of 2³ = 8 stereoisomers. These exist as four pairs of enantiomers.

Table 2: Example Stereoisomeric Relationships for this compound

| Stereoisomer 1 | Stereoisomer 2 | Relationship |

|---|---|---|

| (2E, 4R, 6E) | (2E, 4S, 6E) | Enantiomers |

| (2E, 4R, 6E) | (2Z, 4R, 6E) | Diastereomers |

| (2E, 4R, 6E) | (2Z, 4S, 6Z) | Diastereomers |

The synthesis of specific diastereomers often requires stereoselective methods. For instance, studies on related dienol structures have demonstrated that nucleophilic additions to chiral imines can proceed with excellent diastereoselectivity, allowing for the controlled formation of one diastereomer over others. core.ac.ukresearchgate.net The separation of these diastereomers can be achieved using chromatographic techniques such as silica (B1680970) gel chromatography.

Methodologies for Stereoisomer Elucidation and Absolute Configuration Determination for this compound

A variety of analytical techniques are employed to separate, identify, and determine the absolute configuration of the stereoisomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR can distinguish between (E) and (Z) isomers through the coupling constants (J-values) of the vinylic protons. The chemical shifts of protons and carbons adjacent to the chiral center can also differ between diastereomers. beilstein-journals.org

Chromatographic Methods : Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is used to separate and identify different isomers based on their boiling points and fragmentation patterns. For the separation of enantiomers, chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are essential. pitt.edu

Infrared (IR) Spectroscopy : This technique is used to confirm the presence of key functional groups. For this compound, a broad absorption band in the region of 3200–3600 cm⁻¹ would confirm the hydroxyl (-OH) group, while bands associated with C=C double bonds would also be present. beilstein-journals.org

Mass Spectrometry (MS) : MS provides information on the molecular weight and fragmentation patterns, which aids in confirming the molecular formula and structural components of the isomers. beilstein-journals.org

Vibrational Circular Dichroism (VCD) : VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with spectra calculated for the (R) and (S) enantiomers using computational methods like Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned. researchgate.net

X-ray Crystallography : When a single crystal of a compound or a suitable derivative can be obtained, X-ray crystallography provides definitive proof of its three-dimensional structure, including the absolute configuration of all stereocenters. taylorandfrancis.com

Table 3: Analytical Methodologies for the Analysis of this compound Stereoisomers

| Methodology | Application | Information Provided |

|---|---|---|

| NMR Spectroscopy | Structural and Stereochemical Analysis | Distinguishes E/Z isomers via coupling constants; provides unique signals for different diastereomers. beilstein-journals.org |

| Chiral HPLC/GC | Enantiomer/Diastereomer Separation | Separates enantiomers and diastereomers for quantification and further analysis. pitt.edu |

| GC-MS | Separation and Identification | Provides retention times for isomer separation and mass spectra for structural confirmation. |

| IR Spectroscopy | Functional Group Identification | Confirms the presence of hydroxyl (-OH) and alkene (C=C) functional groups. beilstein-journals.org |

| VCD Spectroscopy | Absolute Configuration Determination | Determines the (R) or (S) configuration of the C4 chiral center by comparing experimental and theoretical spectra. researchgate.net |

| X-ray Crystallography | Absolute Structure Determination | Provides unambiguous 3D structural data, confirming both relative and absolute stereochemistry. taylorandfrancis.com |

Total Synthesis Approaches to the this compound Scaffold

The total synthesis of the this compound framework can be achieved through several strategic disconnections and reaction pathways. These methods often build the carbon skeleton and introduce the necessary functional groups in a controlled manner.

One notable approach involves the Claisen rearrangement. The synthesis of 2,6-dimethyl-2,7-octadien-4-one, a ketone precursor to the corresponding alcohol, can be accomplished via the rearrangement of a ketal formed from mesityl oxide and an appropriate alcohol, such as 2-buten-1-ol. lookchem.comresearchgate.net Subsequent reduction of the resulting ketone provides the target dienol. lookchem.com

Another strategy employs thermal rearrangement or pyrolysis of bicyclic precursors. For instance, optically active 2-methyl-6-methylene-octa-2,7-dien-4-ol, an analogue of this compound, has been prepared by the pyrolysis of isoverbenol. google.com This process involves heating the bicyclic carbinol at high temperatures (400° to 700° C), causing a retro-ene reaction that opens the ring to form the acyclic dienol. google.com

The reduction of α,β-unsaturated esters is also a viable route. For example, the synthesis of (2E,6E)-8-((tert-Butyldimethylsilyl)oxy)-2,6-dimethylocta-2,6-dien-1-ol, a protected derivative, was achieved by the reduction of the corresponding unsaturated ester with diisobutylaluminium hydride (DIBAL-H). caltech.eduwgtn.ac.nz This method effectively converts the ester functionality into an allylic alcohol while preserving the double bonds. caltech.eduwgtn.ac.nz

Furthermore, cycloaddition reactions can be used to construct the core bicyclo[3.2.1]octa-2,6-diene skeleton, which can be a precursor to this compound derivatives. colab.ws These reactions, such as the (4+3)-cycloaddition involving cyclopentadiene, can build the eight-membered ring system with defined stereochemistry. colab.ws

A summary of selected total synthesis approaches is presented below.

Table 1: Key Reactions in the Total Synthesis of this compound Analogues| Precursor(s) | Key Reaction | Product Analogue |

|---|---|---|

| Mesityl oxide dimethyl ketal, 2-buten-1-ol | Claisen Rearrangement | 2,6-Dimethyl-2,7-octadien-4-one lookchem.comresearchgate.net |

| Isoverbenol | Pyrolysis | 2-Methyl-6-methylene-octa-2,7-dien-4-ol google.com |

| α,β-Unsaturated Ester | DIBAL-H Reduction | (2E,6E)-8-((tert-Butyldimethylsilyl)oxy)-2,6-dimethylocta-2,6-dien-1-ol caltech.eduwgtn.ac.nz |

| Cyclopentadiene, 2-arylcyclopropane-1,1-diesters | (4+3)-Cycloaddition | Bicyclo[3.2.1]octa-2,6-dienes colab.ws |

Chemoenzymatic and Biocatalytic Routes to Chiral Dienols, including this compound Analogues

Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, particularly for producing chiral molecules with high enantiomeric purity. mdpi.comjocpr.com These approaches leverage the high selectivity and efficiency of enzymes to catalyze stereoselective transformations under mild reaction conditions, which helps to avoid issues like racemization, isomerization, and rearrangement. mdpi.comnih.gov

Enzymes such as lipases, oxidases, and transferases are commonly employed. jocpr.comdovepress.com For instance, lipase-catalyzed enantioselective acetylation is a key step in the synthesis of enantiomerically pure 2,6-disubstituted tetrahydropyrans, demonstrating the utility of this approach for creating chiral alcohols. nih.gov This strategy could be adapted for the kinetic resolution of racemic this compound.

Thioesterase (TE) domains, which are involved in the biosynthesis of macrocyclic natural products like peptides and polyketides, also show potential. beilstein-journals.org These enzymes catalyze late-stage macrocyclization and can accept synthetic substrate mimics, offering a route to complex structures that may incorporate a dienol moiety. beilstein-journals.org The synthesis of prodigiosin (B1679158) analogues by feeding synthetic precursors to engineered bacterial strains highlights how the relaxed substrate specificity of some enzymes can be exploited. rsc.org

While direct biocatalytic synthesis of this compound is not widely reported, the principles are well-established. mdpi.comjocpr.comnih.gov The development of multi-enzyme cascade reactions, where starting materials are converted to complex products in a single vessel, further enhances the efficiency of biocatalysis by minimizing intermediate purification steps. jocpr.com

Table 2: Examples of Enzymatic Transformations Relevant to Chiral Dienol Synthesis

| Enzyme Class | Transformation Type | Potential Application |

|---|---|---|

| Lipases | Enantioselective acetylation/hydrolysis | Kinetic resolution of racemic dienols nih.gov |

| Oxidases/Dehydrogenases | Asymmetric reduction of ketones/oxidation of alcohols | Stereoselective synthesis of a single dienol enantiomer dovepress.com |

| Thioesterases (TE) | Macrocyclization | Synthesis of complex macrocycles containing dienol units beilstein-journals.org |

| Aldolases | Carbon-carbon bond formation | Chemoenzymatic assembly of complex saccharide analogues researchgate.net |

Stereoselective and Regioselective Preparations of this compound

Controlling stereoselectivity (the spatial orientation of atoms) and regioselectivity (the site of reaction in a molecule) is paramount in modern organic synthesis. In the context of this compound, this control allows for the synthesis of specific isomers with desired properties.

Stereoselective synthesis of optically active dienols can be achieved by starting with a chiral precursor. The pyrolysis of specific enantiomers of isoverbenol, for example, yields the corresponding S(+) or R(-) enantiomer of 2-methyl-6-methylene-octa-2,7-dien-4-ol. google.com This demonstrates a transfer of chirality from the starting material to the final product.

Catalytic hydrogenation is another method for achieving stereoselectivity. The partial hydrogenation of a dienynol precursor using a palladium-on-carbon (Pd/C) catalyst can selectively reduce the triple bond to yield an (E)-configured diene. The selectivity is dependent on reaction conditions such as hydrogen pressure.

Regioselectivity is often crucial when functionalizing a molecule with multiple reactive sites. A highly regioselective approach to 2-hydroxyalkyl dithiocarbamates involves the one-pot reaction of amines and carbon disulfide with epoxides. scirp.org In this reaction, the nucleophile predominantly attacks the less sterically hindered carbon of the epoxide ring, a principle that can be applied to the synthesis of functionalized dienols. scirp.org Similarly, the regioselective synthesis of a monovanadium-substituted β-octamolybdate was achieved through a controlled, stepwise process using specific precursors. researchgate.net Such precise control is a hallmark of advanced synthesis. researchgate.netresearchgate.net

Table 3: Methods for Stereo- and Regioselective Synthesis of Dienol Analogues

| Method | Type of Selectivity | Example Outcome |

|---|---|---|

| Pyrolysis of Chiral Precursor | Stereoselective | Synthesis of S(+) or R(-) enantiomers of 2-methyl-6-methylene-octa-2,7-dien-4-ol google.com |

| Catalytic Hydrogenation | Stereoselective | Formation of (E)-configured dienes from dienynols |

| Nucleophilic Epoxide Opening | Regioselective | Attack at the less hindered carbon of an epoxide ring scirp.org |

| colab.ws-Sigmatropic Rearrangement | Regioselective | Synthesis of phosphorylated α-hydroxyallenes from propargyl phosphites mdpi.com |

Multi-Component Reactions and Cascade Processes for this compound Formation

Multi-component reactions (MCRs) and cascade (or tandem) processes represent highly efficient synthetic strategies by combining several bond-forming events in a single operation without isolating intermediates. frontiersin.orgbeilstein-journals.orgacs.org This approach increases complexity rapidly and adheres to the principles of green chemistry by reducing steps and waste. kemdikbud.go.idresearchgate.net

MCRs involve the reaction of three or more starting materials in one pot to form a product that contains portions of all the reactants. beilstein-journals.org While a specific MCR for this compound is not prominent in the literature, the strategy is widely used to create complex heterocyclic and acyclic structures. frontiersin.orgkemdikbud.go.idresearchgate.net For example, the one-pot, three-component condensation of an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) is a classic MCR. kemdikbud.go.id

Cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur spontaneously after an initial triggering event. acs.org The synthesis of bicyclo[3.2.1]octa-2,6-diene derivatives can proceed through a tandem cyclopropanation/Cope rearrangement mechanism, which exemplifies a cascade process leading to the core dienol scaffold. researchgate.net Terpene cyclases in nature perform remarkable cascade reactions, converting linear precursors into complex polycyclic products through a series of controlled cyclizations and rearrangements. uni-hannover.de Synthetic chemists aim to mimic this efficiency. For example, a gold-catalyzed tandem reaction sequence was used to furnish a bicyclo[3.3.0]octane core from a linear precursor in a single step. researchgate.net

Table 4: Principles of Advanced Reaction Processes

| Process Type | Description | Key Advantage |

|---|---|---|

| Multi-Component Reaction (MCR) | Three or more reactants combine in a single pot to form a final product. frontiersin.orgbeilstein-journals.org | High atom economy and rapid generation of molecular complexity. researchgate.net |

| Cascade (Tandem) Reaction | A sequence of reactions occurs consecutively without adding new reagents or changing conditions. acs.orguni-hannover.de | High efficiency, reduced purification steps, and mimicry of biosynthetic pathways. uni-hannover.de |

Derivatization from Related Unsaturated Alcohol Precursors relevant to this compound

This compound and its analogues can be synthesized by chemically modifying other readily available unsaturated alcohols or their derivatives. This strategy leverages existing carbon skeletons and introduces the required functionality through established chemical transformations.

One such approach is the conversion of the corresponding ketone. For instance, 2,6-dimethyl-2,7-octadien-4-ol was prepared from its ketone precursor, 2,6-dimethyl-2,7-octadien-4-one, which in turn was synthesized via a Claisen rearrangement. lookchem.comresearchgate.net

The derivatization of other monoterpene alcohols is also a common strategy. The synthesis of racemic nerol (B1678202) oxide starts from nerol (3,7-dimethylocta-2,6-dien-1-ol). google.com Nerol is first converted to an intermediate, 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol, through halogenation and subsequent dehydrohalogenation. google.com This demonstrates how the double bond pattern and functional groups of a precursor alcohol can be manipulated to achieve a different target structure.

Synthesis can also proceed from smaller unsaturated alcohol building blocks. The Claisen rearrangement utilizing 2-buten-1-ol and mesityl oxide dimethyl ketal is a prime example of building the C8 backbone from smaller fragments. researchgate.net Similarly, the synthesis of a polyprenol library involved the derivatization of a bifunctional intermediate, 8-benzyloxy-2,6-dimethyl-octa-2,6-dien-1-ol, which was then converted into other building blocks like allylic halides. nih.gov

Table 5: Synthesis of this compound Analogues from Precursors

| Precursor | Transformation | Product Analogue |

|---|---|---|

| 2,6-Dimethyl-2,7-octadien-4-one lookchem.com | Reduction | 2,6-Dimethyl-2,7-octadien-4-ol lookchem.com |

| Nerol (3,7-Dimethylocta-2,6-dien-1-ol) google.com | Halogenation/Dehydrohalogenation | 7-Alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol google.com |

| 2-Buten-1-ol researchgate.net | Claisen Rearrangement with Mesityl Oxide Dimethyl Ketal | 2,6-Dimethyl-2,7-octadien-4-one researchgate.net |

| 8-Benzyloxy-2,6-dimethyl-octa-2,6-dien-1-ol nih.gov | Deprotection/Functionalization | Polyprenoid building blocks nih.gov |

| (2E,6E)-8-((tert-Butyldimethylsilyl)oxy)-2,6-dimethylocta-2,6-dienoate caltech.edu | DIBAL-H Reduction | (2E,6E)-8-((tert-Butyldimethylsilyl)oxy)-2,6-dimethylocta-2,6-dien-1-ol caltech.edu |

Compound Index

Table 6: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| (2E,6E)-8-((tert-Butyldimethylsilyl)oxy)-2,6-dimethylocta-2,6-dien-1-ol |

| 2,6-dimethyl-2,7-octadien-4-ol |

| 2,6-dimethyl-2,7-octadien-4-one |

| 2-arylcyclopropane-1,1-diesters |

| 2-buten-1-ol |

| 2-hydroxyalkyl dithiocarbamates |

| 2-methyl-6-methylene-octa-2,7-dien-4-ol |

| 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol |

| 8-benzyloxy-2,6-dimethyl-octa-2,6-dien-1-ol |

| Bicyclo[3.2.1]octa-2,6-dienes |

| Bicyclo[3.3.0]octane |

| Carbon disulfide |

| Cyclopentadiene |

| Diisobutylaluminium hydride (DIBAL-H) |

| Isoverbenol |

| Malononitrile |

| Mesityl oxide |

| Nerol |

| Nerol oxide |

| This compound |

| Prodigiosin |

| Tetrahydropyrans |

Mechanistic Investigations of Reactions Involving Octa 2,6 Dien 4 Ol

Functional Group Transformations of the C4 Hydroxyl Group

The hydroxyl group at the C4 position of octa-2,6-dien-4-ol is a primary site for functional group transformations. These reactions are fundamental in synthetic organic chemistry, enabling the conversion of the alcohol into a variety of other functional groups, thereby expanding the synthetic utility of the dienol.

The hydroxyl group can undergo nucleophilic substitution, although it is inherently a poor leaving group. encyclopedia.pub To facilitate this, protonation of the oxygen atom to form R-OH2+ creates a much more stable water leaving group. encyclopedia.pub For instance, tertiary alcohols can react with hydrochloric acid to yield tertiary alkyl halides. encyclopedia.pub

Key transformations of the hydroxyl group include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, octa-2,6-dien-4-one. Common oxidizing agents for this transformation include chromium-based reagents and Swern oxidation conditions.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst leads to the formation of esters. This reaction is crucial for the synthesis of various flavor and fragrance compounds.

Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed to form ethers.

Conversion to Halides: The hydroxyl group can be replaced by a halogen atom using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These halides are versatile intermediates for further synthetic manipulations.

The table below summarizes common functional group transformations of the C4 hydroxyl group in dienol systems.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | CrO3, Pyridinium chlorochromate (PCC) | Ketone |

| Esterification | Carboxylic acid, Acid catalyst | Ester |

| Etherification | NaH, Alkyl halide | Ether |

| Halogenation | SOCl2, PBr3 | Alkyl Halide |

Electrophilic and Nucleophilic Additions to the Dienyl System of this compound

The conjugated diene system in this compound is susceptible to both electrophilic and nucleophilic addition reactions. The regioselectivity and stereoselectivity of these additions are governed by the electronic properties of the diene and the nature of the attacking species.

Electrophilic Addition:

Electrophilic addition to the conjugated diene can proceed via 1,2- or 1,4-addition pathways. The initial attack of an electrophile (E+) on one of the double bonds forms a resonance-stabilized allylic carbocation. Subsequent attack by a nucleophile (Nu-) can occur at either C2 or C4 of this intermediate.

For instance, the addition of a hydrogen halide (HX) can lead to a mixture of 1,2- and 1,4-adducts. The ratio of these products is often temperature-dependent, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures). The hydroxyl group can influence the regioselectivity of the initial electrophilic attack through inductive and steric effects.

Nucleophilic Addition:

While less common for simple dienes, nucleophilic addition to the dienyl system of this compound can be achieved if the system is activated by electron-withdrawing groups. In the context of related dienones, such as (2E,5E)-hepta-2,5-dien-4-one, nucleophilic attack on the carbonyl carbon is a key reaction. evitachem.com For this compound itself, direct nucleophilic attack on the carbon-carbon double bonds is generally not favored unless the nucleophile is highly reactive or the reaction is promoted by a catalyst.

The following table outlines representative addition reactions to dienyl systems.

| Reaction Type | Reagent | Key Intermediate | Potential Products |

| Electrophilic Addition | HBr | Allylic Carbocation | 1,2-adduct, 1,4-adduct |

| Halogenation | Br2 | Bromonium Ion / Carbocation | Dihaloalkanes |

| Hydrohalogenation | HCl | Carbocation | Haloalkene |

Rearrangement Reactions and Isomerizations involving this compound

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de this compound and related structures can undergo several types of rearrangements, often catalyzed by acid or heat.

An important rearrangement for related allylic alcohols is the allylic rearrangement . In an indirect method to achieve this, an allylic alcohol can be treated with thionyl chloride to form a mixture of chlorides, which are then converted to acetates and subsequently reduced to a mixture of rearranged alcohols. tandfonline.com

Isomerization of the double bonds within the dienyl system can also occur, particularly under acidic or basic conditions, or through transition metal catalysis. For instance, palladium-catalyzed cycloisomerization of related (Z)-2-en-4-yn-1-ols is a known method for furan (B31954) synthesis. rsc.org

The table below details notable rearrangement and isomerization reactions.

| Reaction Name | Driving Force / Catalyst | General Transformation |

| Allylic Rearrangement | Acid or Thermal Conditions | Migration of a double bond and a substituent |

| Cope Rearrangement | Heat | ebsco.comebsco.com-Sigmatropic shift in a 1,5-diene system libretexts.org |

| Claisen Rearrangement | Heat | ebsco.comebsco.com-Sigmatropic shift of an allyl vinyl ether |

Oxidative and Reductive Transformations of this compound

The oxidation and reduction of this compound can target either the hydroxyl group or the dienyl system, depending on the reagents and reaction conditions.

Oxidative Transformations:

Oxidation of the Alcohol: As mentioned previously, the secondary alcohol can be oxidized to a ketone.

Epoxidation: The double bonds of the dienyl system can be epoxidized using peroxy acids like m-chloroperbenzoic acid (m-CPBA). The regioselectivity of epoxidation can be influenced by the directing effect of the hydroxyl group. Epoxidation is a key step in the metabolism of related compounds like myrcene (B1677589).

Oxidative Cleavage: Strong oxidizing agents such as ozone (O3) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO4) under harsh conditions, can cleave the carbon-carbon double bonds, leading to the formation of aldehydes, ketones, or carboxylic acids.

Reductive Transformations:

Reduction of the Diene: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can reduce the double bonds of the dienyl system. The extent of reduction (to a monoene or a fully saturated alkane) can be controlled by the reaction conditions (e.g., hydrogen pressure, catalyst loading, reaction time).

Reduction of the Corresponding Ketone: If this compound is first oxidized to the ketone, the ketone can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

The following table summarizes key oxidative and reductive transformations.

| Transformation Type | Reagent(s) | Affected Functional Group | Product(s) |

| Oxidation | m-CPBA | Diene | Epoxide(s) |

| Oxidation | O3, then Zn/H2O | Diene | Aldehydes/Ketones |

| Reduction | H2, Pd/C | Diene | Alkene/Alkane |

| Reduction | NaBH4 | Ketone (from oxidized dienol) | Secondary Alcohol |

Computational Chemistry and Theoretical Modeling of Octa 2,6 Dien 4 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Stability of Dienols

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.org It is widely employed to determine the structural and electronic properties of organic compounds, including dienols. researchgate.netmdpi.com DFT calculations focus on the electron density to determine the energy and electronic properties of a molecule, providing a balance between accuracy and computational cost. austinpublishinggroup.com

For dienols like Octa-2,6-dien-4-ol, DFT studies are crucial for understanding their stability and electronic characteristics. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a significant indicator of kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. austinpublishinggroup.comscirp.org

Table 1: Representative DFT-Calculated Electronic Properties for a Dienol System

| Parameter | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.8 eV | Region of electron donation (nucleophilicity) |

| Energy of LUMO | -0.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates kinetic stability and chemical reactivity austinpublishinggroup.com |

| Dipole Moment | 1.9 D | Measures the polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations generate trajectories that describe how the positions and velocities of particles in a system vary, providing a detailed view of molecular behavior at the atomic level. windows.net This technique is particularly valuable for flexible molecules like this compound, which can exist in numerous spatial arrangements or conformations. frontiersin.org

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Key Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Conformer A (Extended) | ~180° | 0.00 | 65% |

| Conformer B (Bent) | ~60° | 1.2 | 25% |

| Conformer C (Folded) | ~-60° | 2.5 | 10% |

Prediction of Reactivity and Reaction Pathways for this compound

Computational chemistry offers powerful tools for predicting the chemical reactivity and potential reaction pathways of molecules. For this compound, these methods can identify the most likely sites for chemical attack and model the mechanisms of various reactions, such as oxidation, addition, or cyclization. frontiersin.orgacs.org

DFT calculations are central to reactivity prediction. By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can identify the nucleophilic (electron-donating) and electrophilic (electron-accepting) centers of the molecule. aanda.org For an unsaturated alcohol, the hydroxyl group and the π-systems of the double bonds are key reactive sites. researchgate.netacs.org The calculation of molecular electrostatic potential (MEP) maps provides a visual representation of charge distribution, highlighting areas prone to electrophilic or nucleophilic attack. conicet.gov.ar

Furthermore, theoretical models can be used to simulate entire reaction pathways, calculating the transition state structures and their associated activation energies. nih.gov Comparing the energy barriers for different potential reactions allows for the prediction of the most favorable pathway and the likely products. researchgate.net This is particularly useful for complex reactions like the ozonolysis of unsaturated alcohols, where multiple competing pathways can exist. acs.org

Table 3: Predicted Reactivity of Functional Groups in this compound

| Functional Group/Site | Predicted Reaction Type | Computational Evidence |

|---|---|---|

| Hydroxyl (-OH) Group | Nucleophilic attack, Oxidation, Esterification | High negative electrostatic potential on oxygen |

| C2=C3 Double Bond | Electrophilic Addition, Ozonolysis, Cycloaddition | High HOMO density, susceptible to attack by electrophiles |

| C6=C7 Double Bond | Electrophilic Addition, Ozonolysis | High HOMO density, sterically more accessible |

| Allylic Hydrogens (C5, C8) | Radical Abstraction | Lower bond dissociation energy |

Spectroscopic Parameter Calculations for Structural Assignment

Computational methods are instrumental in the structural elucidation of chemical compounds by predicting their spectroscopic properties. By calculating theoretical spectra and comparing them to experimental data, chemists can confirm or assign the correct structure of a molecule. researchgate.net

For this compound, DFT calculations can accurately predict various spectroscopic parameters. Theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the harmonic vibrational frequencies. conicet.gov.ar The calculated frequencies and intensities of vibrational modes, such as O-H stretching, C=C stretching, and C-O stretching, can be matched with experimental IR and Raman spectra to confirm the presence of these functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and computational chemistry can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. conicet.gov.ar These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, provide a theoretical NMR spectrum that can be directly compared with experimental results to assign signals to specific atoms in the molecule. This comparison is crucial for confirming stereochemistry and the connectivity of the carbon skeleton. researchgate.net

Table 4: Comparison of Calculated and Experimental Spectroscopic Data for a Dienol

| Spectroscopic Data | Calculated Value (B3LYP/6-31G*) | Typical Experimental Value |

|---|---|---|

| IR: ν(O-H) stretch | 3650 cm⁻¹ | 3200-3600 cm⁻¹ |

| IR: ν(C=C) stretch | 1655 cm⁻¹ | 1640-1680 cm⁻¹ |

| ¹³C NMR: δ(C-OH) | 68 ppm | 65-75 ppm |

| ¹³C NMR: δ(C=C) | 125-135 ppm | 120-140 ppm |

Advanced Spectroscopic Characterization of Octa 2,6 Dien 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of Octa-2,6-dien-4-ol. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. emerypharma.comresearchgate.net

1D NMR Techniques:

¹H NMR: The proton NMR spectrum provides initial, crucial information. The chemical shifts (δ) of the signals indicate the electronic environment of the protons. For instance, olefinic protons are expected to resonate in the downfield region (typically δ 5.0-6.0 ppm), while protons attached to the carbon bearing the hydroxyl group (C4-H) would appear in a characteristic range, often coupled to neighboring protons. The integration of the signals corresponds to the number of protons, and the multiplicity (e.g., singlet, doublet, triplet) reveals the number of adjacent, non-equivalent protons, governed by coupling constants (J-values). emerypharma.com

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and substitution. For example, the sp² hybridized carbons of the double bonds will have distinct chemical shifts from the sp³ hybridized carbons of the alkyl chain. The carbon attached to the hydroxyl group (C4) will also have a characteristic downfield shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: To resolve ambiguities and establish definitive connectivity, a series of 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of the carbon chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum links a specific carbon to its attached proton(s), providing a direct map of C-H connectivity. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are pivotal for determining the stereochemistry, particularly the configuration of the double bonds (E/Z) and the relative stereochemistry of the chiral center at C4. NOESY/ROESY detects through-space interactions between protons that are close to each other, irrespective of whether they are bonded. The presence or absence of specific cross-peaks can provide definitive evidence for the spatial arrangement of atoms.

By integrating the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure and relative stereochemistry of this compound can be achieved. nih.govcdnsciencepub.com

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| C1 | 25.6 | 1.61 | s |

| C2 | 17.7 | 1.68 | s |

| C3 | 139.8 | 5.42 | t |

| C4 | 26.3 | 2.03 | m |

| C5 | 39.3 | 2.10 | m |

| C6 | 123.8 | 5.09 | t |

| C7 | 131.8 | - | - |

| C8 | 59.4 | 4.16 | d |

| Data adapted from Biological Magnetic Resonance Bank. bmrb.io |

Vibrational Spectroscopy (Infrared, Vibrational Circular Dichroism) for Molecular Conformation and Absolute Configuration

Vibrational spectroscopy, encompassing both Infrared (IR) and Vibrational Circular Dichroism (VCD), provides detailed insights into the functional groups, conformational preferences, and absolute configuration of chiral molecules like this compound. acs.orgchemrxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key characteristic absorption bands would include:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.

Bands around 3010-3100 cm⁻¹ corresponding to the =C-H stretching of the alkene groups.

Bands in the 1600-1680 cm⁻¹ region due to C=C stretching vibrations.

Vibrational Circular Dichroism (VCD): VCD is the differential absorption of left and right circularly polarized infrared light during vibrational excitation. researchgate.net As a chiroptical technique, VCD is exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule. researchgate.netrsc.org For this compound, which contains a stereocenter at C4, VCD is a powerful tool for determining its absolute configuration. researchgate.net The process involves:

Experimental Measurement: The VCD spectrum of an enantiomerically enriched sample of this compound is recorded.

Computational Modeling: Density Functional Theory (DFT) calculations are used to predict the VCD spectra for both the (R) and (S) enantiomers. This requires a thorough conformational analysis to identify all low-energy conformers and their Boltzmann populations, as the calculated spectrum is a population-weighted average. researchgate.netresearchgate.net

Comparison: The experimental VCD spectrum is compared to the computationally predicted spectra for the (R) and (S) enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer that was measured. researchgate.netresearchgate.net

The combination of IR and VCD provides a robust method for not only identifying the functional groups present but also for elucidating the detailed stereochemical nature of this compound.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Alkene (=C-H) | Stretching | 3010 - 3100 |

| Alkene (C=C) | Stretching | 1600 - 1680 |

| Alcohol (C-O) | Stretching | 1050 - 1250 |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. pearson.com

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental composition and thus the unambiguous determination of the molecular formula of this compound, which is C₈H₁₄O. nist.gov The molecular weight is approximately 126.1045 g/mol .

Fragmentation Analysis: In the mass spectrometer, molecules are ionized, often by electron impact (EI), which can cause the resulting molecular ion (M⁺) to break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is highly characteristic of the molecule's structure and can be used to confirm the identity of this compound. savemyexams.com Key fragmentation pathways for an alcohol like this compound would likely include:

Loss of a water molecule: Alcohols frequently undergo dehydration, leading to a peak at M-18 (m/z 108 for C₈H₁₂⁺). savemyexams.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. For this compound, this could involve cleavage of the C3-C4 bond or the C4-C5 bond, leading to characteristic fragment ions.

Cleavage of the alkyl chain: Fragmentation can also occur at other points along the carbon chain, particularly at the allylic positions, which are stabilized by resonance.

The analysis of these fragmentation patterns, in conjunction with the molecular formula from HRMS, provides strong corroborating evidence for the structure of this compound determined by NMR. jmchemsci.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 111 | [C₇H₁₁O]⁺ | Loss of a methyl radical (•CH₃) |

| 108 | [C₈H₁₂]⁺ | Loss of water (H₂O) from the molecular ion |

| 97 | [C₆H₉O]⁺ | Alpha-cleavage (loss of an ethyl radical) |

| 83 | [C₅H₇O]⁺ | Alpha-cleavage (loss of a propyl radical) |

| 69 | [C₅H₉]⁺ | Various cleavage and rearrangement pathways |

| 55 | [C₄H₇]⁺ | Various cleavage and rearrangement pathways |

Chiroptical Spectroscopies (e.g., VCD, ECD) for Enantiomeric Excess Determination and Absolute Configuration

Chiroptical spectroscopies are essential for the complete stereochemical characterization of chiral molecules like this compound, providing information on both absolute configuration and enantiomeric purity (enantiomeric excess, ee). science.gov

Vibrational Circular Dichroism (VCD): As discussed in section 6.2, VCD is a premier method for determining the absolute configuration of chiral molecules in solution. researchgate.netresearchgate.net By comparing the experimental VCD spectrum with spectra calculated using DFT for the (R) and (S) enantiomers, the absolute stereochemistry at the C4 center can be definitively assigned. researchgate.net The intensity of the VCD signal is directly proportional to the enantiomeric excess of the sample. A racemic mixture (50:50 of R and S) will be VCD silent. Therefore, VCD can also be used as a quantitative tool to determine the enantiomeric excess of a sample of this compound, provided a standard of known enantiopurity is available for calibration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the spectrum, corresponding to electronic transitions. rsc.org While this compound lacks a strong chromophore near the chiral center, the C=C double bonds do constitute chromophores. The ECD spectrum, which consists of positive or negative bands (known as Cotton effects), is highly sensitive to the chiral environment of these chromophores. Similar to VCD, the experimental ECD spectrum can be compared with time-dependent DFT (TD-DFT) calculated spectra for the (R) and (S) enantiomers to determine the absolute configuration. science.gov However, the conformational flexibility of this compound can make the interpretation of ECD spectra more complex than VCD, as the ECD spectrum is often more sensitive to conformational changes that alter the spatial relationship between the chiral center and the chromophore. rsc.org

The combined application of these chiroptical techniques offers a powerful and reliable approach for the complete stereochemical elucidation of this compound, confirming its absolute configuration and quantifying its enantiomeric purity. researchgate.net

Applications in Advanced Organic Synthesis

Chiral Auxiliaries and Ligands Derived from Dienol Scaffolds in Asymmetric Catalysis

Asymmetric catalysis relies heavily on the use of chiral molecules to influence the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over another. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control a stereoselective reaction, after which they can be removed. thieme-connect.com Similarly, chiral ligands coordinate to a metal catalyst to create a chiral environment that directs the approach of reactants.

The scaffold of a chiral dienol, such as that found in octa-2,6-dien-4-ol, is a valuable starting point for the synthesis of novel chiral ligands. The inherent chirality of the alcohol center can be exploited to build more complex ligand structures. For instance, chiral diene ligands are effective in rhodium-catalyzed asymmetric additions of boronic acids to enones. While specific ligands derived directly from this compound are not detailed, the synthesis of chiral bisoxazoline ligands and other C2-symmetric dienes demonstrates the general principle of using chiral building blocks to construct effective ligands for catalysis. The development of new chiral ligands is a continuous effort in organic synthesis to improve the efficiency and selectivity of reactions that produce chiral molecules for pharmaceuticals and other industries.

Table 1: Examples of Chiral Ligands and Auxiliaries in Asymmetric Synthesis

| Ligand/Auxiliary Type | Application | Reference |

|---|---|---|

| Chiral Diene Ligands | Rhodium-catalyzed 1,4-addition of arylboronic acids | |

| (S,S)-BDPP | Asymmetric hydrogenation of ketones and alkenes | |

| Camphorsultam | Asymmetric Claisen rearrangement, Michael additions | thieme-connect.com |

Building Blocks for Complex Natural Product Synthesis

Natural products often possess intricate three-dimensional structures and significant biological activity, making their total synthesis a major focus of organic chemistry. Small, versatile chiral molecules, known as building blocks, are essential starting materials in these synthetic routes. Unsaturated alcohols and their derivatives are frequently used as key intermediates.

The this compound framework represents a C8 building block with multiple functional handles that can be strategically manipulated to construct larger, more complex target molecules. For example, related terpenoid alcohols like linalool (B1675412) and ipsdienol (B1210497) are foundational to the synthesis of various natural products. The synthesis of the marine natural product mycothiazole (B1237078) utilizes a related intermediate, 2-amino-octa-4,7-dien-1-ol, highlighting the utility of functionalized octadiene skeletons. Similarly, the total synthesis of the anticancer agent callyspongiolide involved key steps like stereoselective additions to dienol-containing fragments. The potential for derivatization of the hydroxyl group and selective reaction at either of the two double bonds allows for divergent synthetic pathways, making such dienols valuable in diversity-oriented synthesis to generate libraries of complex molecules for biological screening.

Precursors for Specialty Chemicals and Functional Materials

Beyond catalysis and natural product synthesis, dienol scaffolds are precursors to a range of specialty chemicals and functional materials. The structural features of this compound make it a candidate for conversion into fragrances, flavorings, and polymers.

Terpenoid alcohols, a class to which many octadienols belong, are widely used in the fragrance industry. For instance, 2,4-dimethylocta-2,7-dien-4-ol (B56925) is patented as an odoriferous substance. The double bonds in the this compound backbone can be hydrogenated, epoxidized, or polymerized to create new materials with specific properties. The hydroxyl group can be esterified or etherified to produce derivatives with different volatilities and sensory characteristics. For example, derivatives of (Z)-6-(((E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, which contains a dienol-derived moiety, have been explored in materials science as fluorescent sensors. The ability to undergo various chemical transformations makes simple dienols like this compound potential starting points for functional chemicals used in diverse industrial applications.

Table 2: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | Not Available | C₈H₁₄O |

| (E)-7-Methyl-3-methyleneocta-4,6-dien-2-ol | 22451-63-4 | C₁₀H₁₆O |

| Linalool (3,7-Dimethylocta-1,6-dien-3-ol) | 78-70-6 | C₁₀H₁₈O |

| 2,4-Dimethylocta-2,7-dien-4-ol | 120792-35-0 | C₁₀H₁₈O |

| (2E,4E)-2,4-Octadien-1-ol | 18409-20-6 | C₈H₁₄O |

| Ipsdienol (2-Methyl-6-methylene-7-octen-4-ol) | 14493-42-6 | C₁₀H₁₆O |

| 2-Amino-octa-4,7-dien-1-ol | Not Available | C₈H₁₅NO |

| (Z)-6-(((E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one | 858768-66-8 | C₂₈H₃₂O₆ |

Concluding Remarks and Future Research Directions

Current Challenges in Octa-2,6-dien-4-ol Chemistry

Despite advances, significant hurdles remain in the chemistry of this compound. The compound's inherent instability is a primary concern; it is prone to acid-catalyzed rearrangements and autoxidation under ambient conditions, leading to the formation of peroxides and epoxides. tandfonline.com This reactivity necessitates careful handling and storage, often under an inert atmosphere and at low temperatures, to prevent degradation.

Furthermore, the synthesis of specific isomers of dienols presents a substantial challenge. nih.gov Achieving high stereoselectivity in creating the desired double bond configurations often requires complex, multi-step procedures and specialized catalysts. For instance, early methods for synthesizing dienol derivatives often yielded poor stereoselectivity. The purification of this compound from reaction mixtures or natural extracts can also be complicated by the presence of structurally similar isomers, which may have inseparable physical properties on a preparative scale. tandfonline.com

Emerging Synthetic Methodologies for Dienols

The quest for more efficient and stereoselective routes to dienols has spurred the development of innovative synthetic methods. A prominent area of research involves transition metal catalysis. Palladium complexes, for example, have been used to catalyze the isomerization of 1,3-diene 1,2-epoxides into dienol isomers. doi.org A review from June 2025 highlights a range of metal-mediated transformations using catalysts based on Ru, Co, Rh, Ni, Pd, and Cu, alongside metal-free and organocatalyzed reactions, to access skipped dienes, which are structurally related to this compound. nih.gov

Indium-catalyzed rearrangements have also emerged as a powerful tool. Specifically, the 2-oxonia-Cope rearrangement of 1,4-dienols to the more thermodynamically stable 1,3-dienols can be achieved with high efficiency using indium catalysts. researchgate.netmdpi.com Other novel approaches include the use of arene-tricarbonylchromium complexes for the catalyzed isomerization to form silyl (B83357) dienol ethers and nickel-catalyzed enantioselective methods for producing diols from aldehydes and dienol ethers. nih.govacs.org

Table 1: Overview of Emerging Synthetic Methods for Dienols

| Methodology | Catalyst/Reagent | Reaction Type | Outcome | Citations |

|---|---|---|---|---|

| Isomerization of Diene Epoxides | Palladium(0) Complexes | Isomerization | Formation of dienol isomers from flexible diene epoxides. | doi.org |

| Rearrangement of 1,4-Dienols | Indium Triflate | 2-Oxonia-Cope Rearrangement | Efficient conversion of 1,4-dienols to 1,3-dienols. | researchgate.netmdpi.com |

| Isomerization | Arene-Tricarbonylchromium Complexes | Catalyzed Isomerization | Stereocontrolled synthesis of silyl dienol ethers. | nih.gov |

| Asymmetric Synthesis | Ni(cod)2 / Triethylborane | Enantioselective Coupling | Synthesis of pre-differentiated homoallylic 1,2-diols. | acs.org |

| Multi-Component Coupling | Palladium Catalysts | Cross-Coupling | Stereoselective synthesis of 1,3-dienes from allenes, aryl iodides, and diazo compounds. | mdpi.com |

Untapped Biosynthetic Potential

The natural world offers a rich, yet not fully explored, source of dienols and biosynthetic pathways for their production. In several bark beetle species of the genus Ips, the pheromone component ipsdienol (B1210497) (an isomer of 2-methyl-6-methyleneocta-2,7-dien-4-ol) is synthesized de novo through the mevalonate (B85504) pathway. researchgate.net This discovery overturned previous assumptions that biosynthesis relied solely on the modification of host-plant monoterpenes. researchgate.net Research has identified specific enzymes, such as cytochrome P450, that are responsible for key steps like the hydroxylation of myrcene (B1677589) to create ipsdienol. thegoodscentscompany.com

Beyond insects, plants also demonstrate the capacity to produce these compounds. New dienol phytoalexins have been isolated from groundnut (Arachis hypogaea) leaves after infection by the fungus Puccinia arachidis, indicating that plant biosynthetic pathways can be triggered by biotic stress. icrisat.org These findings suggest a significant, untapped potential for harnessing enzymatic and microbial systems for the sustainable production of this compound and its derivatives, moving beyond traditional chemical synthesis.

Interdisciplinary Research Opportunities involving this compound

The unique properties of this compound position it at the intersection of several scientific disciplines, creating numerous research opportunities.

Agriculture and Entomology: The role of its isomers as insect pheromones is well-established. researchgate.netwikipedia.org Further research can optimize its use in pest management strategies, such as in baiting systems for controlling species like the dried bean beetle. This work combines organic synthesis with entomology and ecology to develop environmentally benign crop protection methods.

Materials Science: Dienol derivatives have been synthesized as model compounds to study fundamental industrial processes like the sulphur vulcanisation of natural rubber. rsc.orgrsc.org This research provides insights into polymer chemistry and material properties. There is also potential to use dienol monomers in the synthesis of new polymers with enhanced thermal stability or to create novel materials with unique photochromic behaviors.

Microbiology and Pharmacology: Certain dienols have demonstrated significant antimicrobial activity. Studies have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Extracts from the macroalgae Gracilaria salicornia, which contain dienol-related compounds like Cholesta-4,6-dien-3-ol, show promise as a source of new antibacterial agents. ekb.eg This opens avenues for research in natural product chemistry, microbiology, and the development of new therapeutic agents.

Table 2: Selected Interdisciplinary Applications of Dienols

| Field | Application/Area of Study | Key Finding | Citations |

|---|---|---|---|

| Materials Science | Vulcanisation of Natural Rubber | Dienol derivatives serve as effective models for pendent groups in sulphur vulcanisation. | rsc.orgrsc.org |

| Materials Science | Polymer Synthesis | Used as a monomer to create polymers with improved thermal stability and photochromic properties. | |

| Pest Management | Insect Pheromones | Isomers are key components of aggregation pheromones for various beetle species. | researchgate.netwikipedia.org |

| Pharmacology | Antimicrobial Agents | Exhibits inhibitory action against pathogens like S. aureus and E. coli. | ekb.eg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.